molecular formula C18H14O4 B11756816 5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde

5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde

Cat. No.: B11756816
M. Wt: 294.3 g/mol
InChI Key: HFDWERRIRXKMKA-UHFFFAOYSA-N
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Description

5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde is a complex organic compound with the molecular formula C18H14O4 It is known for its unique structure, which includes a benzofuran ring, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with 2-hydroxybenzofuran under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 5-hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carboxylic acid.

    Reduction: Formation of 5-hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-methanol.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The benzofuran ring structure contributes to its stability and ability to penetrate biological membranes, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-[2-(3-hydroxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde
  • 5-Hydroxy-2-[2-(4-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde
  • 5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carboxylic acid

Uniqueness

5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring enhances its reactivity and potential for forming various derivatives .

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

5-hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C18H14O4/c1-21-14-4-2-3-12(9-14)5-7-18-16(11-19)15-10-13(20)6-8-17(15)22-18/h2-11,20H,1H3

InChI Key

HFDWERRIRXKMKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=C(C3=C(O2)C=CC(=C3)O)C=O

Origin of Product

United States

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